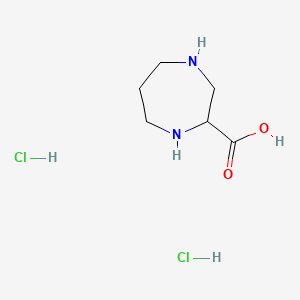

1,4-Diazepane-2-carboxylic acid dihydrochloride

描述

1,4-Diazepane-2-carboxylic acid dihydrochloride (CAS: 1065-57-2) is a bicyclic organic compound featuring a seven-membered diazepane ring with a carboxylic acid substituent and two hydrochloride groups. This dihydrochloride salt form enhances water solubility and stability, making it a critical intermediate in pharmaceutical synthesis and pharmacological research. It is commercially available at 95% purity, priced at ¥1092.00 for 50 mg, and is commonly used in drug discovery and fine chemical production .

属性

IUPAC Name |

1,4-diazepane-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNLFEFGDDXZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(NC1)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazepane-2-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid chloride, followed by cyclization to form the diazepane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,4-Diazepane-2-carboxylic acid dihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

1,4-Diazepane-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

科学研究应用

Pharmaceutical Applications

1,4-Diazepane-2-carboxylic acid dihydrochloride is recognized for its potential as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Antipsychotic and Neuroprotective Agents

Recent studies have identified diazepane derivatives as promising candidates for antipsychotic drugs. The compound's ability to act as a sigma receptor ligand suggests potential applications in treating neurodegenerative disorders and psychiatric conditions. For instance, derivatives of diazepane have been shown to exhibit high affinity for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .

Anticancer Activity

Research has indicated that certain diazepane derivatives possess cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics .

The biological activity of 1,4-diazepane-2-carboxylic acid dihydrochloride is attributed to its capacity to interact with specific receptors and enzymes:

- Sigma Receptors : Compounds derived from diazepane have been evaluated for their sigma receptor binding affinities, showing potential as therapeutic agents for conditions like schizophrenia and Alzheimer’s disease .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which could be beneficial in protecting cells from oxidative stress-related damage .

Synthesis and Derivatives

The synthesis of 1,4-diazepane-2-carboxylic acid dihydrochloride can be achieved through various chemical pathways that emphasize the importance of controlling reaction conditions to ensure high yield and purity. The versatility of this compound allows it to serve as a precursor for synthesizing more complex molecules with enhanced biological activities.

Antidepressant Activity

In preclinical models, certain diazepane derivatives demonstrated antidepressant-like effects surpassing those of established medications such as fluoxetine. These findings highlight the potential of 1,4-diazepane derivatives in treating mood disorders .

Enzyme Inhibition Studies

Research has shown that some diazepane-based compounds can inhibit key enzymes involved in metabolic pathways linked to diseases like Type 2 Diabetes Mellitus. This suggests a dual role for these compounds in both metabolic regulation and therapeutic intervention .

Comparison with Related Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 1,4-Diazepane-2-carboxylic acid dihydrochloride | Contains a diazepane ring with carboxylate functionality | Potential antipsychotic and anticancer activity |

| Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride | Similar structure but different substitution pattern | Notable for its reactivity and solubility properties |

作用机制

The mechanism of action of 1,4-Diazepane-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The diazepane scaffold is versatile, with modifications to substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

生物活性

1,4-Diazepane-2-carboxylic acid dihydrochloride is a compound of significant interest in pharmacological research due to its various biological activities. This article consolidates findings from diverse studies to provide an in-depth overview of its biological properties, applications, and potential therapeutic uses.

Chemical Structure and Properties

1,4-Diazepane-2-carboxylic acid dihydrochloride is a bicyclic compound characterized by a diazepane ring and a carboxylic acid functional group. The presence of the diazepane structure contributes to its interaction with various biological targets, particularly in the central nervous system.

Biological Activity

Receptor Binding and Enzyme Inhibition

Research has shown that derivatives of 1,4-diazepane compounds exhibit significant receptor binding activity. For instance, studies indicate that certain diazepane derivatives act as partial agonists at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and mood regulation. The binding affinities of these compounds can be remarkably high, with Ki values reported as low as 0.5 nM for selective variants .

Antidepressant Potential

The antidepressant-like effects of 1,4-diazepane derivatives have been evaluated in various animal models. Notably, compounds exhibiting α4β2 nAChR partial agonism have been linked to improved mood and cognitive function in preclinical studies. For example, one study demonstrated that specific derivatives significantly reduced immobility times in forced swim tests, suggesting potential antidepressant properties .

Antibacterial Activity

Emerging research also highlights the antibacterial properties of 1,4-diazepane derivatives. Some compounds have shown broad-spectrum activity against gram-positive pathogens, indicating their potential use in treating bacterial infections .

Case Studies

- Antidepressant Efficacy : A study involving the administration of a selective α4β2 nAChR partial agonist derived from 1,4-diazepane demonstrated a significant reduction in depressive-like behaviors in mice. The compound was evaluated using both behavioral assays and biochemical markers associated with depression .

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various 1,4-diazepane derivatives against common pathogens. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents .

Table 1: Biological Activity Summary of 1,4-Diazepane Derivatives

| Activity Type | Compound Example | Ki Value (nM) | Efficacy (EC50) | References |

|---|---|---|---|---|

| α4β2 nAChR Agonism | NS3531 | 0.5 | 21 | |

| Antidepressant Effect | Compound A | - | - | |

| Antibacterial Activity | Compound B | - | - |

Research Findings

The synthesis and evaluation of various derivatives of 1,4-diazepane-2-carboxylic acid have revealed promising results across multiple biological activities:

- Cognitive Enhancement : Compounds targeting nAChRs are being investigated for their role in enhancing cognitive function and treating neurodegenerative diseases.

- Mood Disorders : The modulation of neurotransmitter systems through selective receptor targeting presents a novel approach to managing mood disorders.

- Infection Control : The antibacterial properties observed warrant further exploration into the development of new antibiotics based on the diazepane scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。